molecular formula C10H16O4S2 B1346241 2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid CAS No. 4265-54-7

2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid

Cat. No.: B1346241
CAS No.: 4265-54-7
M. Wt: 264.4 g/mol
InChI Key: MRWHVJXFUVTCHJ-UHFFFAOYSA-N
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Description

2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid is an organic compound derived from cyclohexylmercaptan and chloroacetic acid. It contains two thiol functional groups and a carboxylic acid group, making it a versatile molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid typically involves the reaction of cyclohexylmercaptan with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: The thiol groups in this compound can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine; mild conditions (room temperature).

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Alkyl halides; presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Disulfides.

    Reduction: Alcohols.

    Substitution: Thioethers.

Scientific Research Applications

2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid is used in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of thiol-disulfide exchange reactions.

    Medicine: Potential use in drug development due to its thiol groups, which can interact with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid involves its thiol groups, which can form disulfide bonds with other thiol-containing molecules. This interaction can affect the structure and function of proteins and enzymes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • 2-({1-[(Carboxymethyl)thio]cyclopentyl}thio)acetic acid
  • 2-({1-[(Carboxymethyl)thio]cycloheptyl}thio)acetic acid

Comparison: 2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid is unique due to its specific cyclohexyl ring structure, which provides distinct steric and electronic properties compared to its cyclopentyl and cycloheptyl analogs. These differences can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

2-[1-(carboxymethylsulfanyl)cyclohexyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S2/c11-8(12)6-15-10(16-7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWHVJXFUVTCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(SCC(=O)O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962620
Record name 2,2'-(Cyclohexane-1,1-diyldisulfanediyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4265-54-7
Record name NSC18914
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-(Cyclohexane-1,1-diyldisulfanediyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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